Pimeclone hydrochloride

Descripción

Contextualization within Modern Chemical Biology and Therapeutic Development

In the realm of modern chemical biology, the exploration of small molecules for their potential to modulate biological systems is a cornerstone of therapeutic development. Compounds are often investigated for their specific interactions with biological targets, leading to the development of new drugs. Pimeclone (B1214373), as a derivative of aminoketone, belongs to a class of compounds that are of significant interest in medicinal chemistry due to their biological activities. nih.gov Aminoketones are known to interact with various receptors and enzymes in the central nervous system.

However, pimeclone hydrochloride has not prominently featured in contemporary chemical biology research. While the synthesis of related aminoketone derivatives continues to be an active area of study for creating novel compounds with potential therapeutic applications, pimeclone itself has largely remained on the periphery of these intensive investigations. researchgate.netorientjchem.org Its primary classification as a stimulant suggests potential interactions with neurotransmitter systems, a common focus in the development of drugs for neurological and psychiatric conditions.

Historical Scientific Trajectory and Initial Research Delineations of this compound

Pimeclone was first synthesized in 1927. wikipedia.orgwikipedia.org It was later developed by the Hungarian pharmaceutical industry and marketed under the trade names Karion and Spiractin. unionpedia.orggyogyszeresztortenet.hu Initial descriptions of the compound classified it as a psychostimulant or a respiratory stimulant. wikipedia.orgunionpedia.orgmedkoo.com This classification places it in a broad category of drugs that increase the activity of the central nervous system.

The historical context of its development in the mid-20th century suggests its use was likely based on empirical observations of its stimulant effects. However, detailed scientific publications from that era elucidating its specific pharmacological profile are not widely available in current academic databases. The compound is mentioned in compendiums such as the "Dictionary of Pharmacological Agents" and "Index Nominum: International Drug Directory," which catalog its existence and general classification. wikipedia.org

Rationale for Continued Comprehensive Scholarly Investigation

The rationale for a renewed and comprehensive scholarly investigation into this compound stems from several factors. Firstly, its long history of use in some parts of Europe suggests a potential therapeutic window and a set of biological effects that were deemed useful. wikipedia.orgunionpedia.org A modern reinvestigation using advanced pharmacological and chemical biology techniques could uncover its precise molecular targets and mechanism of action, which remain poorly defined.

Secondly, understanding the structure-activity relationships of pimeclone and its derivatives could inform the design of new chemical probes or therapeutic agents. The aminoketone scaffold is a versatile starting point for medicinal chemistry efforts. nih.gov A detailed study of pimeclone could reveal novel interactions with biological systems that have been overlooked. Finally, a thorough academic investigation would serve to fill a significant gap in the scientific literature, providing a clear and evidence-based understanding of a compound that has been in existence for nearly a century.

Chemical and Physical Properties

Below is a table summarizing the known chemical and physical properties of pimeclone and its hydrochloride salt.

| Property | Value | Reference |

| Pimeclone | ||

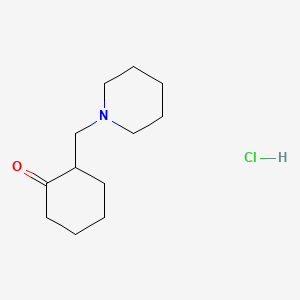

| IUPAC Name | 2-(piperidin-1-ylmethyl)cyclohexanone | wikipedia.org |

| Molecular Formula | C12H21NO | wikipedia.org |

| Molar Mass | 195.306 g·mol−1 | wikipedia.org |

| CAS Number | 534-84-9 | wikipedia.org |

| Appearance | Solid powder | medkoo.com |

| This compound | ||

| CAS Number | 6966-09-2 | wikipedia.org |

Compound Names Mentioned

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

2-(piperidin-1-ylmethyl)cyclohexan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO.ClH/c14-12-7-3-2-6-11(12)10-13-8-4-1-5-9-13;/h11H,1-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPBMVAYQVPLSFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2CCCCC2=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601018812 | |

| Record name | Cyclohexanone, 2-(1-piperidinylmethyl)-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601018812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6966-09-2 | |

| Record name | Pimeclone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006966092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC18727 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18727 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanone, 2-(1-piperidinylmethyl)-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601018812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIMECLONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3FNT189RH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Mechanisms of Action of Pimeclone Hydrochloride

Dopaminergic Receptor Agonism

There is no available scientific data detailing the specific interactions of Pimeclone (B1214373) hydrochloride with dopaminergic receptors. Therefore, the following subsections cannot be addressed based on current knowledge.

Ligand-Receptor Binding Dynamics and Selectivity for Dopamine (B1211576) D2 Receptors

No information is available regarding the binding affinity (Ki) or selectivity of Pimeclone hydrochloride for dopamine D2 receptors or any other dopamine receptor subtype.

Intracellular Signaling Cascades Triggered by this compound

The intracellular signaling cascades that may be initiated by this compound upon binding to any potential receptor targets are unknown.

Modulatory Effects on Neuronal Excitability and Neurotransmitter Release

Specific details on how this compound modulates neuronal excitability and the release of neurotransmitters have not been documented in the available literature.

Serotonergic System Interactions

There is no available scientific data detailing the specific interactions of this compound with the serotonergic system. Consequently, the following subsections cannot be addressed.

Affinity and Functional Modulation of Serotonin (B10506) Receptors (e.g., 5-HT4)

There is no information available on the affinity or functional modulation of any serotonin receptors, including the 5-HT4 receptor, by this compound.

Impact on Serotonin Turnover and Receptor Expression

The impact of this compound on serotonin turnover rates or the expression levels of serotonin receptors has not been studied or reported in the available scientific literature.

Investigation of Other Potential Molecular Targets

Enzyme Activity Modulation (e.g., Acetylcholinesterase Inhibition)

There is currently no scientific evidence available to suggest that this compound acts as a modulator of enzyme activity, including but not limited to, the inhibition of acetylcholinesterase. Acetylcholinesterase is a key enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.govnih.gov Inhibition of this enzyme leads to an increase in acetylcholine levels, a mechanism utilized by various drugs. nih.gov However, no research has been published to indicate that this compound functions through this pathway.

Ion Channel Interactions and Cellular Electrophysiological Effects

Similarly, there is a lack of published research on the interaction of this compound with ion channels or its effects on cellular electrophysiology. Ion channels are crucial for generating and propagating electrical signals in cells, and their modulation can significantly impact cellular function. nih.govjnmjournal.org Cellular electrophysiology studies are essential for understanding how a compound might affect these processes. plos.orgnih.gov To date, no such studies have been reported for this compound.

Integrated Mechanistic Pathways Underlying this compound's Biological Effects

Given the absence of specific data on its molecular targets, enzyme modulation, and ion channel interactions, it is not possible to delineate the integrated mechanistic pathways that underlie the biological effects of this compound. The classification of this compound as a psychostimulant or respiratory stimulant suggests that it likely interacts with central nervous system pathways that regulate arousal, wakefulness, and respiratory drive. wikipedia.orgncats.io However, without further research, the specific receptors, transporters, or signaling cascades involved remain unknown.

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₂₂ClNO |

| Molecular Weight | 231.76 g/mol |

| IUPAC Name | 2-(piperidin-1-ylmethyl)cyclohexan-1-one;hydrochloride |

| Synonyms | NU-582, Pimeclone HCl |

Preclinical Research and Pharmacological Characterization of Pimeclone Hydrochloride

Neuropharmacological Investigations in Established Disease Models

Investigations into the neuropharmacological profile of pimeclone (B1214373) hydrochloride have been referenced in general terms, but specific studies in comprehensive disease models are not extensively documented.

There is no available scientific literature from the conducted searches detailing the evaluation of pimeclone hydrochloride in preclinical models of schizophrenia or other related psychotic disorders. Therefore, its efficacy and potential mechanisms of action in this context remain uncharacterized.

No research findings were identified that assess the effects of this compound on functional improvement in preclinical models of Parkinson's disease or other forms of motor dysregulation.

While some literature tangentially mentions sedative properties in relation to similar compounds, no specific preclinical studies or data were found to characterize the anxiolytic or sedative effects of this compound in established animal models of anxiety disorders.

This compound is described in several sources as a psychostimulant or a respiratory stimulant. targetmol.com However, the specific animal paradigms used to characterize these effects, such as locomotor activity tests for psychostimulant properties or plethysmography for respiratory assessment, are not detailed in the available literature. Data from such studies, which would quantify the dose-response relationship and the magnitude of these stimulant effects, is not publicly available. Respiratory stimulants are known to increase the rate and depth of breathing by acting on the medullary respiratory center and chemoreceptors. msdvetmanual.com For example, studies with other respiratory stimulants like doxapram (B1670896) have been conducted in various animal models, including southern elephant seals, to determine effective and safe dosage ranges for respiratory stimulation. researchgate.net

Antimicrobial Efficacy and Mechanistic Elucidation

The potential for this compound as an antimicrobial agent has not been explored in the available scientific literature.

There are no published in vitro or in vivo studies demonstrating or investigating the antimicrobial efficacy of this compound against any pathogenic microorganisms, including Mycobacterium tuberculosis. The search for novel antimicrobial agents is an active area of research, with various compounds being tested for their ability to inhibit the growth of bacteria like M. tuberculosis, but this compound has not been identified as a candidate in this research area. nih.gov

Analysis of Antimicrobial Mechanisms: Cellular Membrane Disruption and Lysis

There is no publicly available scientific literature or research data on the antimicrobial properties of this compound. Therefore, no information can be provided regarding its potential to cause cellular membrane disruption and lysis in microorganisms.

Exploratory Studies of Other Identified Biological Activities

No exploratory studies detailing any other biological activities of this compound have been found in the public domain.

Information on the Pharmacokinetic and Pharmacodynamic Profile of this compound Not Available in Publicly Accessible Scientific Literature

A thorough and systematic search of publicly available scientific databases and literature has been conducted to gather information on the pharmacokinetic and pharmacodynamic (PK/PD) properties of the chemical compound this compound. Despite targeted inquiries into its absorption, distribution, metabolism, elimination, and dose-response relationships in preclinical models, no specific research findings or data for this particular compound could be located.

The performed searches aimed to retrieve data for the following specific areas of research as outlined in the user's request:

Pharmacokinetic Profiling in Preclinical Species:

Absorption Characteristics and Bioavailability Studies

Distribution Patterns, Tissue-Specific Accumulation, and Blood-Brain Barrier Permeation

Comprehensive Analysis of Metabolic Pathways and Identification of Active Metabolites

Routes and Rates of Elimination

Pharmacodynamic Characterization in Preclinical Models:

Dose-Response and Concentration-Effect Relationships Across Biological Endpoints

The absence of information in the public domain prevents the creation of a scientifically accurate article on the PK/PD research of this compound at this time. It is possible that research on this compound exists but has not been published or is proprietary. Therefore, the requested article, including detailed research findings and data tables, cannot be generated.

Pharmacokinetic and Pharmacodynamic Pk/pd Research of Pimeclone Hydrochloride

Toxicological Research and Comprehensive Safety Profile of Pimeclone Hydrochloride

In Vitro and In Vivo Toxicity Assessments

Acute and Sub-chronic Toxicity Studies in Relevant Preclinical Models

No specific studies detailing the acute or sub-chronic toxicity of Pimeclone (B1214373) hydrochloride in any preclinical models were identified. Information regarding lethal dose (LD50) values, no-observed-adverse-effect levels (NOAELs), or general signs of toxicity following short-term or repeated-dose exposure is not available in the public domain.

Identification of Target Organ Toxicity and Histopathological Analysis

There is no available research that identifies specific target organs for Pimeclone hydrochloride toxicity. Consequently, no histopathological data from preclinical models exposed to the compound could be retrieved.

Mechanistic Toxicology: Unraveling the Underlying Pathways of Adverse Biological Responses

Information regarding the mechanistic toxicology of this compound is absent from the available literature. No studies were found that investigate the molecular or cellular pathways through which this compound might exert adverse biological effects.

Genotoxicity and Mutagenicity Evaluations

There is a notable lack of accessible data regarding the genotoxic and mutagenic potential of this compound. Standard assays such as the Ames test, chromosomal aberration tests, or in vivo micronucleus assays specific to this compound are not reported in the searched literature. While a review article on marketed pharmaceuticals contains a citation referencing "Mutagenicity studies of MPC-1304" (an alternative name for Pimeclone), the primary study containing the actual data and results is not available.

Immunotoxicology and Hypersensitivity Reactions

No studies were found that evaluated the potential for this compound to induce immunotoxicity or hypersensitivity reactions. Data from assays assessing effects on immune cell function, cytokine production, or allergic sensitization are not publicly available.

Comparative Toxicology with Clinically Approved Compounds and Structurally Related Analogs

Due to the absence of toxicological data for this compound, a scientifically rigorous comparative toxicological assessment with clinically approved drugs or structurally related analogs cannot be performed. Such a comparison would require a baseline of toxicity data for this compound, which is currently unavailable.

Translational and Clinical Research Potential of Pimeclone Hydrochloride

Early-Phase Clinical Development and Investigator-Initiated Trials

A thorough investigation for pilot studies and assessments of patient-reported outcomes for Pimeclone (B1214373) hydrochloride yielded no results. There is no publicly available information on early-phase clinical trials exploring its efficacy in neurological or psychiatric conditions, nor are there any documented initial clinical explorations assessing patient-reported outcomes.

Pilot Studies Exploring Efficacy in Neurological and Psychiatric Conditions

Information regarding pilot studies investigating the therapeutic potential of Pimeclone hydrochloride in conditions such as anxiety, depression, or other neurological and psychiatric disorders is not available in the public domain.

Assessment of Patient-Reported Outcomes in Initial Clinical Explorations

No data could be found concerning the assessment of patient-reported outcomes in any initial clinical studies of this compound. The inclusion of patient perspectives on treatment impact is a crucial aspect of modern clinical trials, but no such information is available for this compound.

Exploratory Clinical Efficacy in Specific Patient Populations

The search for research on this compound as an adjunctive therapy or for its use in other clinically indicated conditions did not yield any specific findings.

Research into this compound as Adjunctive Therapy for Anxiety and Mood Disorders

There is no available research on the use of this compound as an adjunctive treatment for anxiety and mood disorders. Such studies would typically involve adding the compound to existing treatment regimens to assess enhanced efficacy.

Investigative Studies in Other Clinically Indicated Conditions

No investigative studies exploring the efficacy of this compound in other specific medical conditions were identified.

Pharmacogenomic and Biomarker Research for Predicting Clinical Response and Variability

The scientific literature lacks any studies on the pharmacogenomics of this compound or research into biomarkers that could predict patient response to the compound. This area of research is critical for personalizing medicine but appears to be unexplored for this particular substance.

Q & A

Q. What established synthetic pathways are used for Pimeclone hydrochloride, and how can researchers optimize yield and purity during synthesis?

this compound synthesis typically involves quaternization of the parent amine with hydrochloric acid under controlled conditions. To optimize yield, researchers should monitor reaction pH, temperature, and stoichiometry rigorously. Purification methods such as recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, methanol/dichloromethane eluent) are critical for removing byproducts. Analytical validation via HPLC (≥95% purity threshold) and NMR (to confirm structural integrity) is essential .

Q. How should in vitro experiments be designed to assess the pharmacological activity of this compound while ensuring reproducibility?

Experimental design must include dose-response curves (e.g., 0.1–100 µM concentrations), positive/negative controls (e.g., reference agonists/antagonists), and triplicate measurements to account for variability. Cell-based assays should specify passage number, culture conditions, and viability thresholds (e.g., >90% via Trypan Blue exclusion). Data normalization to baseline activity and adherence to protocols from repositories like PubChem or pharmacopoeial standards (e.g., dissolution testing) enhances reproducibility .

Q. What are the best practices for ensuring the stability of this compound in solvent systems during long-term storage?

Stability studies should evaluate degradation under varying temperatures (e.g., 4°C, −20°C, and ambient), humidity levels, and light exposure. Use airtight, light-resistant containers with desiccants. Periodic analysis via UV-Vis spectroscopy or mass spectrometry identifies degradation products. For aqueous solutions, buffering at pH 4–6 minimizes hydrolysis. Lyophilization is recommended for long-term storage of labile formulations .

Advanced Research Questions

Q. What advanced analytical techniques resolve structural ambiguities in this compound derivatives?

X-ray crystallography provides definitive structural confirmation, particularly for polymorphic forms. High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., COSY, NOESY) elucidate regiochemical uncertainties. Computational modeling (DFT or molecular docking) can predict reactive sites and guide synthetic modifications. Cross-referencing with crystallographic databases (e.g., Cambridge Structural Database) validates findings .

Q. How can conflicting data on the metabolic stability of this compound be systematically evaluated in preclinical studies?

Discrepancies may arise from interspecies differences (e.g., mouse vs. human liver microsomes) or assay conditions (e.g., NADPH concentration). Researchers should:

- Compare in vitro (microsomal stability assays) and in vivo (plasma pharmacokinetics) data.

- Use isotopically labeled analogs to track metabolite formation via LC-MS/MS.

- Apply enzyme inhibition studies (CYP450 isoforms) to identify metabolic pathways. Statistical tools like Bland-Altman plots or multivariate regression isolate confounding variables .

Q. What methodological considerations are critical when extrapolating in vitro efficacy data of this compound to in vivo models?

Key factors include:

- Adjusting dosages based on species-specific bioavailability and clearance rates.

- Validating target engagement through tissue-specific biomarker analysis (e.g., ELISA for receptor occupancy).

- Incorporating physiologically based pharmacokinetic (PBPK) modeling to predict human等效 doses. Cross-disciplinary collaboration with pharmacologists and statisticians ensures robust translational frameworks .

Methodological Guidelines

- Data Documentation : Maintain raw datasets (e.g., chromatograms, spectra) in standardized formats (e.g., mzML for mass spec) with metadata (instrument parameters, operator ID) .

- Ethical Compliance : Adhere to institutional safety protocols (e.g., OSHA HCS guidelines for handling hydrochlorides) and declare conflicts of interest in publications .

- Peer Review : Pre-submission validation via open-access platforms (e.g., PubCompare) minimizes protocol errors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.